2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of phenoxy acetamide derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes an imidazolidinone ring, a phenoxy group, and a phenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and phenylacetamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and diabetes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or phenylacetamide groups.
Imidazolidinone derivatives: Compounds containing the imidazolidinone ring but with different functional groups attached.
Uniqueness
2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide is unique due to its specific combination of the imidazolidinone ring, phenoxy group, and phenylacetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15N3O4 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-13-4-2-1-3-5-13)11-25-14-8-6-12(7-9-14)10-15-17(23)21-18(24)20-15/h1-10H,11H2,(H,19,22)(H2,20,21,23,24)/b15-10+ |
InChI Key |
MOWKVVONDXMTTC-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
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